molecular formula C29H36N2O B1424936 N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide CAS No. 1252187-41-9

N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide

Cat. No. B1424936
M. Wt: 428.6 g/mol
InChI Key: OLLXRRVKVDQNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound usually includes its IUPAC name, common names, structural formula, and molecular formula. The structure can often give insights into the compound’s properties and reactivity.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the starting materials, reagents, and conditions for the reaction. The yield and purity of the product are also important factors.



Molecular Structure Analysis

Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms, the presence of functional groups, and the overall 3D structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. These properties can give insights into how the compound behaves under different conditions.


Safety And Hazards

Researchers look at the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions that need to be taken when handling the compound.


Future Directions

Based on the results of their analysis, researchers can suggest future directions for research. This could include potential applications of the compound, further reactions to explore, or modifications to the compound that could improve its properties or activity.


Please note that the availability of this information can vary depending on how much research has been done on the compound. For a less-studied compound, some of this information may not be available. It’s also important to note that this is a general guide, and the specific steps can vary depending on the nature of the compound and the goals of the research. I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2O/c32-27(30-26-11-13-31(14-12-26)20-22-7-3-1-4-8-22)29-18-23-15-24(19-29)17-28(16-23,21-29)25-9-5-2-6-10-25/h1-10,23-24,26H,11-21H2,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLXRRVKVDQNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide
Reactant of Route 5
N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.